(3-(Trifluoromethyl)pyrazin-2-yl)methanol
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Overview
Description
(3-(Trifluoromethyl)pyrazin-2-yl)methanol: is an organic compound with the molecular formula C6H5F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)pyrazin-2-yl)methanol typically involves the reaction of 3-(trifluoromethyl)pyrazine with methanol under specific conditions. One common method includes the use of acid or Lewis acid catalysts to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automated control mechanisms ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-(Trifluoromethyl)pyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions include various derivatives of pyrazine, such as trifluoromethyl-substituted pyrazine aldehydes, acids, and alcohols .
Scientific Research Applications
Chemistry: In chemistry, (3-(Trifluoromethyl)pyrazin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development and biochemical research .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown promising results in the development of new pharmaceuticals targeting various diseases .
Industry: Industrially, the compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of pesticides and herbicides .
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)pyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of pyrazine.
Trifluoromethylbenzene: Contains a benzene ring with a trifluoromethyl group.
Trifluoromethylpyrazole: Features a pyrazole ring with a trifluoromethyl group.
Uniqueness: (3-(Trifluoromethyl)pyrazin-2-yl)methanol is unique due to the combination of the trifluoromethyl group and the pyrazine ring, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C6H5F3N2O |
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Molecular Weight |
178.11 g/mol |
IUPAC Name |
[3-(trifluoromethyl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-2,12H,3H2 |
InChI Key |
TXWKEDYIHIPKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CO)C(F)(F)F |
Origin of Product |
United States |
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